3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Overview
Description
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Convenient Synthesis Techniques
- A convenient preparation technique for 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine derivatives was developed, involving arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method is significant in synthesizing benzo analogues of these compounds (Shevchuk et al., 2012).
Role in CGRP Receptor Antagonism
- The compound serves as a privileged substructure in CGRP receptor antagonists, with over 1000 unique antagonists featuring it. Efficient syntheses from various starting materials have been developed, highlighting its significance in the pharmaceutical field (Leahy et al., 2012).
Broad Applications in Medicinal Chemistry
- Imidazo[1,5-a]pyridine scaffolds, like this compound, have wide-ranging applications in medicinal chemistry, including roles in developing anticancer, antimicrobial, and antiviral agents. These scaffolds are also present in various marketed preparations, underscoring their therapeutic importance (Deep et al., 2016).
Pharmacological Properties
- The pharmacological properties of imidazo[1,5-a]pyridine derivatives have been extensively studied, revealing their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights their diverse applications in drug development (Enguehard-Gueiffier & Gueiffier, 2007).
Antiulcer Agent Development
- Certain 3-substituted imidazo[1,5-a]pyridines have been synthesized and investigated as potential antiulcer agents. Although not significantly antisecretory, some demonstrated good cytoprotective properties, offering new avenues in antiulcer medication research (Starrett et al., 1989).
Antimycobacterial Activity
- Novel imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant MTB strains, indicating their potential in treating tuberculosis (Lv et al., 2017).
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine is known to be involved in a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Pharmacokinetics
It’s known that imidazo[1,5-a]pyridine derivatives have been a subject of intense research for numerous decades .
Result of Action
Imidazo[1,5-a]pyridine derivatives have shown potential in several research areas, from materials science to the pharmaceutical field .
Action Environment
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research, suggesting that various factors could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazopyridines, a related class of compounds, have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Mechanism
Imidazole-containing compounds have been shown to demonstrate different types of molecular mechanisms in the treatment of diseases such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
It has been reported that imidazo[1,2-a]pyridines have shown a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Metabolic Pathways
Imidazopyridines have been shown to influence many cellular pathways necessary for the proper functioning of various biological systems .
Properties
IUPAC Name |
3-piperidin-4-ylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVILMOUYVHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611284 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301221-44-3 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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